molecular formula C18H17N5O4 B11055782 8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11055782
M. Wt: 367.4 g/mol
InChI Key: ZHORBPYSQNQNQV-UHFFFAOYSA-N
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Description

8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 3,4,5-trimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This step is achieved through a substitution reaction, where the 3,4,5-trimethoxyphenyl group is introduced to the core structure.

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Triazolopyrimidine Derivatives: These compounds also have a triazolopyrimidine core and exhibit various biological properties.

Uniqueness

8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

12-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H17N5O4/c1-10-5-13-12(8-19-18-20-9-21-23(13)18)17(24)22(10)11-6-14(25-2)16(27-4)15(7-11)26-3/h5-9H,1-4H3

InChI Key

ZHORBPYSQNQNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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